Phenacyl acetate

Vue d'ensemble

Description

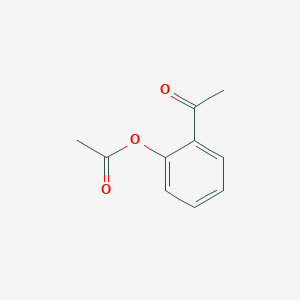

Phenacyl acetate (IUPAC name: Ethanone, 2-(acetyloxy)-1-phenyl) is an organic compound with the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol . It is structurally characterized by an acetoxy group (-OAc) attached to a ketone-bearing phenacyl moiety. Key identifiers include:

- CAS Registry Number: 2243-35-8

- Synonyms: 2-Acetoxy-1-phenylethanone, ω-Acetoxyacetophenone, NSC 9837 . This compound is primarily utilized in organic synthesis as a precursor for heterocyclic compounds, such as thiazoles and benzofurans, due to its reactive α-keto ester functionality .

Méthodes De Préparation

Synthesis Methods for Phenacyl Acetate

Acid-Catalyzed Esterification

The traditional method employs Fischer esterification, where phenacyl alcohol reacts with acetic acid under acidic conditions. Sulfuric acid () or p-toluenesulfonic acid (pTSA) serves as a catalyst, facilitating protonation of the carbonyl oxygen and nucleophilic attack by phenacyl alcohol.

Reaction Conditions:

-

Molar Ratio: 1:1.2 (phenacyl alcohol to acetic acid)

-

Catalyst Loading: 5–10% w/w of pTSA

-

Temperature: 80–100°C

-

Duration: 4–6 hours

Yield: 70–85% after vacuum distillation .

Mechanistic Insight:

Protonation of acetic acid generates an acylium ion, which reacts with phenacyl alcohol to form a tetrahedral intermediate. Subsequent dehydration yields this compound .

Ionic Liquid-Catalyzed Synthesis

A patent-pending method utilizes pyridine propyl sulfonic acid ionic liquid as a solvent and catalyst, eliminating the need for volatile organic solvents. This approach enhances atom economy and reduces waste.

Procedure:

-

Mix phenacyl alcohol and acetic acid (1:1.1 molar ratio) with ionic liquid (1 mL per 1.05 mol substrate).

-

Heat at 120–130°C under reflux for 6 hours.

-

Distill unreacted reagents and collect this compound at 190–195°C.

Advantages:

-

Yield: 88.1% (optimized conditions)

-

Reusability: Ionic liquid retains catalytic activity for 3–5 cycles .

Transesterification via Phenacyl Bromide

Phenacyl bromide reacts with sodium acetate in a nucleophilic substitution to produce this compound. This method avoids direct handling of acetic acid, improving safety.

Reaction Scheme:

2\text{Br} + \text{CH}3\text{COONa} \rightarrow \text{PhCOCH}2\text{OCOCH}3 + \text{NaBr}

Conditions:

-

Solvent: Dimethylformamide (DMF)

-

Temperature: 60°C

-

Time: 3 hours

Yield: 65–75% after recrystallization .

Optimization Strategies

Catalyst Screening

Comparative studies reveal that Brønsted acidic ionic liquids outperform traditional catalysts like due to higher turnover frequencies (TOF: 12 h vs. 8 h) and reduced side reactions .

Solvent Effects

Solvent-free conditions increase reaction rates by elevating effective molarity. For instance, microwave-assisted synthesis reduces reaction time to 15 minutes with 80% yield .

Characterization and Quality Control

This compound is validated via:

Analyse Des Réactions Chimiques

Types of Reactions: Phenacyl acetate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form phenylacetic acid using oxidizing agents such as potassium permanganate.

Reduction: Reduction of this compound can yield phenacyl alcohol.

Substitution: this compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Various nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Phenylacetic acid.

Reduction: Phenacyl alcohol.

Substitution: Depending on the nucleophile, products can include phenacyl amines or phenacyl thiols.

Applications De Recherche Scientifique

Chemical Applications

Synthesis Intermediate

Phenacyl acetate serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical reactions, making it a valuable building block in organic synthesis.

Table 1: Common Reactions Involving this compound

| Reaction Type | Product(s) | Notes |

|---|---|---|

| Hydrolysis | α-Hydroxyketones | Increases synthetic utility |

| Oxidation | Phenylacetic acid | Useful in synthesizing related compounds |

| Reduction | Phenacyl alcohol | Precursor for further transformations |

| Substitution | Phenacyl amines, phenacyl thiols | Varies based on nucleophile used |

Biological Applications

Enzyme Studies

In biological research, this compound is utilized as a substrate in enzyme-catalyzed reactions. Its ability to undergo hydrolysis makes it suitable for studying enzyme kinetics and mechanisms.

Case Study: Enzyme Kinetics

A study demonstrated that this compound could be used to evaluate the activity of esterases, providing insights into enzyme specificity and efficiency. The hydrolysis rate was monitored using spectrophotometric methods, revealing the compound's potential as a model substrate for enzymatic studies .

Medicinal Applications

Drug Development

this compound is investigated for its potential role in drug development, particularly in synthesizing anti-inflammatory and analgesic agents. Its derivatives have shown promise in pharmacological studies.

Table 2: Potential Medicinal Derivatives of this compound

| Derivative | Activity Type | References |

|---|---|---|

| Phenacyl azides | Antimicrobial | |

| Substituted phenacyl esters | Anti-inflammatory | |

| Phenacyl-based heterocycles | Analgesic |

Industrial Applications

Fragrance and Flavoring Agents

Due to its pleasant aroma, this compound is employed in the production of fragrances and flavoring agents. Its sensory properties make it a desirable component in cosmetic formulations and food products.

Mécanisme D'action

The mechanism of action of phenacyl acetate involves its interaction with various molecular targets. In biochemical assays, it acts as a substrate for enzymes, facilitating the study of enzyme kinetics and mechanisms. In drug development, this compound derivatives may interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Phenacyl Benzoates

Phenacyl benzoates share the phenacyl backbone but replace the acetate group with a benzoate moiety. Key differences include:

- Conformational Flexibility : Phenacyl benzoates exhibit periplanar or mixed (periplanar/synclinal) conformations, while phenacyl acetate derivatives predominantly adopt a synclinal conformation (C13—O1—C12—C11 torsion angles: 69.7°–86.12°) .

- Structural Occupancy : Phenacyl benzoates display higher structural occupancy (63–69%) compared to adamantyl-based esters, which typically fall below this range. This is attributed to stronger intermolecular interactions (e.g., π…π stacking) in phenacyl derivatives .

- Applications : Phenacyl benzoates are less sterically hindered than adamantyl esters, making them more suitable for reactions requiring π-interactions .

Phenyl Acetate

Phenyl acetate (C₈H₈O₂ , MW: 136.15 g/mol) is a simpler ester lacking the ketone group present in this compound. Key distinctions include:

- Reactivity : this compound participates in cyclization reactions (e.g., forming thiazoles with thiosemicarbazides ), whereas phenyl acetate is less reactive due to the absence of a ketone.

- Spectral Data : this compound derivatives show distinct NMR signals (e.g., satellite peaks for deuterated acetate at δ 2.217 ppm for CH₂D and δ 2.205 ppm for CHD₂) , which are absent in phenyl acetate.

- Applications : Phenyl acetate is used in fragrances and plastics, while this compound is specialized for synthesizing heterocycles .

Benzyl Acetate

Benzyl acetate (C₉H₁₀O₂ , MW: 150.18 g/mol) features a benzyl group instead of a phenacyl moiety:

- Structural Features : The benzyl ester lacks the α-keto group, limiting its utility in cyclocondensation reactions.

- Thermal Stability : Benzyl acetate is less thermally stable under reflux conditions compared to this compound, which is routinely used in high-temperature syntheses of thiazoles .

Adamantyl-Based Esters

Adamantyl esters incorporate a bulky adamantane moiety, leading to:

- Reduced Intermolecular Interactions : The adamantyl group limits π…π stacking, resulting in lower structural occupancy (<63%) compared to phenacyl benzoates .

- Conformational Rigidity : These esters adopt a fixed synclinal conformation, unlike the variable conformations of phenacyl derivatives .

Comparative Reactivity

Data Tables

Table 1: Structural and Functional Comparison

Activité Biologique

Phenacyl acetate, a compound derived from phenacyl, has garnered interest due to its potential biological activities, particularly in pharmacological applications. This article delves into the biological activity of this compound, examining its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its acetyl group attached to a phenacyl moiety. Its chemical structure can be represented as follows:

This compound exhibits properties that may contribute to its biological activity, including the ability to interact with various cellular targets.

Research indicates that this compound may exert its effects through several mechanisms:

- Inhibition of Enzymatic Activity : Phenacyl derivatives have been shown to inhibit certain enzymes, which can lead to altered metabolic pathways in cells. For instance, studies have indicated that related compounds can affect the activity of acetylcholinesterase, an enzyme crucial for neurotransmission .

- Induction of Apoptosis : Some derivatives of phenacyl have demonstrated the ability to induce apoptosis in cancer cell lines. This effect is often mediated through the activation of caspases and modulation of Bcl-2 family proteins .

Anticancer Properties

This compound has been explored for its anticancer potential. A notable study investigated the effects of sodium phenylacetate (a related compound) on high-grade gliomas and advanced prostate cancer. The results indicated that phenylacetate could inhibit tumor growth and induce differentiation in various cancer cell lines . The study reported:

- Dose : 125 mg/kg twice daily.

- Response Rate : Partial responses observed in patients with refractory malignant glioma.

Neuroprotective Effects

The neuroprotective properties of acetate compounds are well-documented. Research has shown that acetate supplementation can reduce neuroinflammation and promote neuronal survival in models of traumatic brain injury . Key findings include:

- Reduction in Reactive Astrocytes : Daily treatment with acetate significantly decreased the percentage of reactive astrocytes by 40-50% in neuroinflammation models.

- Increased Cholinergic Neurons : Treatment led to a 40% increase in ChAT-positive neurons, suggesting enhanced cholinergic function.

Clinical Trials

A Phase I clinical trial evaluated the pharmacokinetics and safety of phenylacetate in patients with high-grade gliomas. The trial highlighted:

- Tolerability : The compound was well tolerated at specified doses.

- Pharmacokinetics : Induced self-clearance was noted, suggesting a complex interaction with metabolic pathways .

Experimental Studies

In vitro studies using human tumor cell lines (e.g., HCT-116, HepG-2) assessed the cytotoxic potential of phenacyl derivatives. Results indicated significant cytotoxicity at concentrations around 100 µg/ml, with doxorubicin used as a reference drug .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing phenacyl acetate with high purity for research purposes?

this compound is typically synthesized via nucleophilic substitution or esterification reactions. A common approach involves reacting phenacyl bromide with acetic acid under basic conditions (e.g., using sodium acetate as a catalyst) to facilitate the substitution of bromide with the acetate group . For high purity, column chromatography or recrystallization in ethanol is recommended. Ensure reaction conditions (e.g., anhydrous sodium acetate, controlled temperature) are optimized to minimize side products .

Q. How can researchers accurately identify this compound using spectroscopic techniques?

this compound (CAS 2243-35-8) can be identified via:

- NMR : Look for characteristic signals such as the acetyl proton resonance at ~2.1 ppm (singlet) and aromatic protons in the 7.3–7.5 ppm range.

- FT-IR : A strong carbonyl (C=O) stretch at ~1740 cm⁻¹ (ester) and C-O stretch near 1240 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 178 (C₁₀H₁₀O₃) with fragmentation patterns corresponding to phenacyl and acetate groups .

Q. What are the primary research applications of this compound in medicinal chemistry?

this compound serves as a precursor in synthesizing heterocyclic compounds (e.g., 1,2,4-triazoles) due to its reactive ketone group. It is also used to study esterase activity and as a protecting group in peptide synthesis. Its stability under mild conditions makes it suitable for controlled-release formulations .

Q. What are the key physicochemical properties of this compound that influence its reactivity?

Key properties include:

- LogP : ~1.5 (moderate lipophilicity), influencing solubility in organic solvents.

- Melting Point : ~48–50°C, critical for purification via recrystallization.

- Hydrolytic Stability : Susceptible to base-catalyzed hydrolysis, requiring pH-controlled environments for storage .

Advanced Research Questions

Q. What experimental design considerations are critical when studying this compound’s reaction mechanisms?

- Steric Effects : Bulky substituents on the phenacyl group may alter reaction pathways (e.g., favoring nucleophilic attack at the carbonyl carbon over halogen-bearing sites) .

- Kinetic vs. Thermodynamic Control : Use temperature-modulated experiments to determine dominant reaction pathways.

- Catalyst Selection : Sodium acetate accelerates reactions by neutralizing HBr byproducts, but alternative bases (e.g., K₂CO₃) may reduce side reactions .

Q. How should researchers address contradictions in thermodynamic data for this compound across studies?

- Replicate Conditions : Ensure consistency in measurement techniques (e.g., calorimetry vs. computational models).

- Validate Purity : Impurities in commercial samples (e.g., residual acetic acid) can skew data. Use HPLC or GC-MS for purity verification .

- Statistical Analysis : Apply error-propagation models to reconcile discrepancies in enthalpy (ΔH) or free energy (ΔG) values .

Q. What methodological challenges arise in quantifying this compound in complex matrices?

- Matrix Interference : Use solid-phase extraction (SPE) or derivatization (e.g., silylation) to isolate this compound from biological or environmental samples.

- Detection Limits : LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity in trace analysis.

- Standard Curves : Prepare matrix-matched standards to account for ionization suppression/enhancement .

Q. How can computational modeling predict this compound’s behavior in novel reaction environments?

- DFT Calculations : Model transition states to predict regioselectivity in nucleophilic attacks.

- Solvent Effects : Use COSMO-RS simulations to assess solvation energies in nonpolar vs. polar aprotic solvents.

- Validation : Correlate computational results with experimental kinetics (e.g., Arrhenius plots) .

Q. Methodological Notes

- Synthesis Optimization : Pilot small-scale reactions to identify optimal molar ratios (e.g., phenacyl bromide:acetic acid = 1:1.2) .

- Data Reproducibility : Document all parameters (e.g., drying time, solvent grade) per pharmaceutical research guidelines .

- Ethical Compliance : Adhere to institutional protocols for waste disposal, as phenacyl derivatives may generate hazardous byproducts .

Propriétés

IUPAC Name |

phenacyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-8(11)13-7-10(12)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGAXCPSNMHVHJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862889 | |

| Record name | ethanone, 2-(acetyloxy)-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243-35-8 | |

| Record name | 2-(Acetyloxy)-1-phenylethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenacyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 2-(acetyloxy)-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ethanone, 2-(acetyloxy)-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.